2-Ethylhexyl glycidyl ether

Catalog No.
S1527333
CAS No.
2461-15-6
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl glycidyl ether

CAS Number

2461-15-6

Product Name

2-Ethylhexyl glycidyl ether

IUPAC Name

2-(2-ethylhexoxymethyl)oxirane

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3

InChI Key

BBBUAWSVILPJLL-UHFFFAOYSA-N

SMILES

CCCCC(CC)COCC1CO1

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

2-[[(2-Ethylhexyl)oxy]methyl]oxirane; [[(2-Ethylhexyl)oxy]methyl]oxirane; 1,2-Epoxy-3-[(2-ethylhexyl)oxy]propane; 1-(2-Ethylhexyloxy)-2,3-epoxypropane; 2-(2-Ethylhexyloxymethyl)oxirane; 2-Ethylhexyl Glyceryl Ether; Adeka Glycilol ED 518; Adeka Glycil

Canonical SMILES

CCCCC(CC)COCC1CO1

The exact mass of the compound 2-Ethylhexyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252154. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylhexyl glycidyl ether (EHGE, CAS 2461-15-6) is a high-performance, monofunctional aliphatic reactive diluent primarily utilized to reduce the viscosity of high-molecular-weight epoxy resin systems. Characterized by an exceptionally low intrinsic viscosity (typically 2–9 cP at 25°C) and an epoxide equivalent weight (EEW) of 215–225 g/eq, EHGE serves as a critical formulation tool for improving the processability, filler-loading capacity, and substrate wetting of 100%-solids coatings, adhesives, and potting compounds . Unlike non-reactive solvents that evaporate and cause shrinkage, EHGE covalently bonds into the thermoset network during crosslinking. For procurement and material selection, EHGE represents the optimal balance between aggressive viscosity reduction and occupational safety, offering a low-volatility, lower-toxicity alternative to traditional short-chain diluents while preserving the mechanical integrity of the cured matrix .

Substituting EHGE with other common reactive diluents forces a severe compromise between formulation performance and occupational safety. Using butyl glycidyl ether (BGE) provides slightly superior viscosity reduction but introduces unacceptable volatility, strong odors, and significant toxicity concerns, including skin sensitization and potential mutagenicity, which complicate regulatory compliance in poorly ventilated or large-surface-area applications. Conversely, substituting with longer-chain aliphatic diluents, such as C12-C14 alkyl glycidyl ether (AGE), safely mitigates toxicity but drastically reduces dilution efficiency. This forces formulators to use higher loading levels of the C12-C14 diluent to achieve the same target viscosity, which excessively terminates molecular weight chains, severely depresses the glass transition temperature (Tg), and degrades the tensile strength of the final cured network . EHGE is uniquely positioned as a non-interchangeable middle ground that avoids both extremes.

High-Efficiency Viscosity Reduction for Processability

EHGE demonstrates exceptional dilution efficiency, ranking immediately below the highly volatile BGE. When added to a standard liquid Bisphenol-A epoxy resin (EEW=190) with an initial baseline viscosity of 12,500 cP at 25°C, a 10% weight addition of EHGE drops the system viscosity to 1,100 cP. Increasing the loading to 15% further reduces the viscosity to 650 cP, and 20% yields a highly flowable 350 cP . This non-linear, exponential drop in viscosity allows for massive improvements in filler loading and substrate penetration at relatively low modification levels.

Evidence DimensionSystem Viscosity (cP at 25°C)
Target Compound Data1,100 cP (at 10% EHGE loading) / 650 cP (at 15% EHGE loading)
Comparator Or Baseline12,500 cP (Unmodified Bis-A Epoxy Resin baseline)
Quantified Difference91.2% reduction in viscosity at 10% loading; 94.8% reduction at 15% loading.
ConditionsStandard Bisphenol-A liquid epoxy resin (EEW=190) at 77°F (25°C)

Enables the formulation of highly filled, self-leveling, or sprayable 100%-solids systems without requiring volatile organic solvents.

Volatility and Occupational Safety Superiority

A primary driver for procuring EHGE over the industry-standard BGE is its vastly superior safety and handling profile. EHGE exhibits a flash point of >93°C (>200°F) and low vapor pressure, making it suitable for high-temperature cures and large-area indoor applications . In stark contrast, BGE has a flash point of approximately 54°C (130°F), high volatility, and is classified as a strong sensitizer with mutagenic concerns . EHGE provides nearly equivalent dilution power without the severe inhalation hazards and regulatory restrictions associated with BGE.

Evidence DimensionFlash Point and Volatility
Target Compound DataFlash Point >93°C (>200°F); Low vapor pressure
Comparator Or BaselineBGE (Butyl Glycidyl Ether): Flash Point ~54°C (130°F); High vapor pressure
Quantified DifferenceEHGE offers a >39°C higher flash point and eliminates the high vapor pressure inhalation risks of BGE.
ConditionsStandard handling and curing environments (Setaflash closed cup)

Critical for regulatory compliance and worker safety in poorly ventilated environments, such as indoor flooring or large-scale civil engineering projects.

Thermal Performance (Tg) Retention vs. Long-Chain Aliphatics

Because all monofunctional diluents cause molecular weight chain termination, minimizing the required loading dose is critical to preserving the cured network's thermal resistance. EHGE requires a significantly lower mass fraction to achieve a target viscosity compared to longer-chain C12-C14 alkyl glycidyl ethers. Consequently, at equal formulation viscosity, systems modified with EHGE retain a higher crosslink density and exhibit a higher Glass Transition Temperature (Tg) and better tensile strength retention than those forced to use higher loadings of C12-C14 AGE .

Evidence DimensionTg and Crosslink Density Retention at Equal Viscosity
Target Compound DataLower required loading dose (e.g., 10-15%) preserves higher Tg
Comparator Or BaselineC12-C14 Alkyl Glycidyl Ether (requires higher loading for equal viscosity, causing severe Tg depression)
Quantified DifferenceEHGE achieves target viscosity with less chain termination, maintaining superior thermal and mechanical integrity.
ConditionsCured epoxy networks formulated to identical pre-cure viscosities

Ensures that the final cured product does not become excessively soft or lose its structural integrity at elevated operating temperatures.

100%-Solids Epoxy Flooring and Mortars

Due to its >93°C flash point and low vapor pressure , EHGE is the preferred reactive diluent for indoor commercial and industrial flooring systems. It allows formulators to achieve the low viscosity necessary for self-leveling and high filler loading without exposing workers to the toxic, volatile off-gassing associated with BGE in poorly ventilated spaces.

High-Performance Electrical Potting and Encapsulation

In electronic potting applications, deep penetration around dense components is required. EHGE reduces the resin viscosity to highly flowable levels (e.g., 350 cP at 20% loading), ensuring void-free encapsulation. Its low volatility prevents bubbling and outgassing during the exothermic curing process, which is critical for maintaining dielectric integrity.

Structural Adhesives and Tooling Compounds

EHGE is selected for adhesives where a balance between substrate wetting, flexibility, and thermal resistance is required. By providing excellent viscosity reduction at lower loading levels than C12-C14 diluents , EHGE improves impact resistance and peel adhesion without causing the severe Tg depression that would compromise the structural bond under thermal stress.

Physical Description

2-ethylhexyl glycidyl ether is a clear colorless liquid. (NTP, 1992)
Liquid

XLogP3

2.9

Boiling Point

244 to 248 °F at 20 mm Hg (NTP, 1992)

Flash Point

206 °F (NTP, 1992)

Density

0.893 at 68 °F (NTP, 1992)

UNII

LU1UZ98B89

GHS Hazard Statements

Aggregated GHS information provided by 1419 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 1419 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1397 of 1419 companies with hazard statement code(s):;
H315 (97.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (57.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (36.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2461-15-6

Wikipedia

2-ethylhexyl glycidyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

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